6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS No.: 425702-91-6
Cat. No.: VC2043895
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425702-91-6 |
|---|---|
| Molecular Formula | C6H4BrN3O |
| Molecular Weight | 214.02 g/mol |
| IUPAC Name | 6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) |
| Standard InChI Key | KZVFUYHFHBBPPD-UHFFFAOYSA-N |
| SMILES | C1=CC2=NNC(=O)N2C=C1Br |
| Canonical SMILES | C1=CC2=NNC(=O)N2C=C1Br |
Introduction
Chemical Identity and Structure
6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one is a nitrogen-containing heterocyclic compound characterized by a fused ring system comprising a triazole and a pyridine ring, with a bromine atom at the 6-position and a carbonyl group at position 3.
Molecular Properties
The compound possesses the following molecular characteristics:
The structural composition features a bromine atom, which serves as a potential reactive site for further derivatization, making this compound valuable in organic synthesis .
Structural Characteristics
The triazolopyridine scaffold of this compound represents an important class of heterocycles in medicinal chemistry. The fused bicyclic system creates a rigid, planar structure that influences its biological activity and binding properties to various targets. The bromine at position 6 provides an electron-withdrawing effect that modifies the electronic distribution across the molecule, affecting its reactivity and potential interactions with biological receptors.
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one is essential for its effective utilization in research and development.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Appearance | Solid |
| Density | 2.09 g/cm³ |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| pKa | 7.17±0.40 (Predicted) |
| LogP | 0.78510 |
| PSA | 50.16000 |
These properties influence its handling characteristics, solubility profile, and potential for pharmaceutical formulation .
Chemical Reactivity
The chemical reactivity of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one is primarily determined by:
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The bromine substituent at position 6, which makes it susceptible to nucleophilic substitution reactions
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The triazole ring, which can participate in various interactions, including hydrogen bonding
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The carbonyl group, which serves as a potential site for nucleophilic attack and coordination with metal ions
These reactive sites provide opportunities for structural modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one typically involves a series of chemical reactions that can be tailored to produce high-purity compounds. A common approach utilizes 2-hydrazinopyridine derivatives and appropriate aldehydes in one-pot reactions, which are both efficient and operationally simple.
Optimization Strategies
Several factors can influence the efficiency and yield of the synthesis:
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Reaction temperature control, particularly during the exothermic step involving NCS
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Solvent selection, with DMF being commonly used but alternatives possible depending on scale and equipment
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Addition rate of reagents, especially for the oxidizing agent
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Purification methods, which may include recrystallization, column chromatography, or other techniques depending on the required purity
Applications and Research Significance
Pharmaceutical Applications
The triazolopyridine scaffold found in 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one has been identified as a promising structural motif in pharmaceutical research. Recent studies have investigated related compounds as potential:
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Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with applications in cancer immunotherapy
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Intermediates in the development of various bioactive compounds
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Scaffolds for targeted drug design due to their unique structural properties
The bromine substituent provides a reactive handle for further functionalization, enabling the development of diverse libraries of compounds for biological screening.
Research in Medicinal Chemistry
Research has shown that the triazolo[4,3-a]pyridine scaffold found in this compound represents "a new player in the field of IDO1 catalytic holo-inhibitors." Structure-based virtual screening has identified compounds with this core structure as displaying sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .
The ability of this structural class to interact with heme-containing enzymes makes it particularly interesting for targeting various biological pathways involved in disease processes.
Chemical Intermediates
Beyond its direct biological applications, 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one serves as a valuable synthetic intermediate in organic chemistry. The bromine functionality allows for various transformations including:
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic substitution reactions
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Metal-halogen exchange processes
These transformations enable the development of more complex molecules with tailored properties .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These classifications necessitate appropriate handling procedures to minimize risks associated with exposure .
Current Research and Future Directions
Recent Developments
Recent research has highlighted the potential of triazolopyridine compounds like 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one in diverse applications. Particularly noteworthy is their exploration as heme-binding moieties in enzyme inhibitors, where the unique electronic properties of the heterocyclic system enable specific interactions with biological targets .
Studies have shown that through rational design and in silico-guided approaches, derivatives of triazolopyridines can achieve sub-micromolar potency against specific targets while maintaining excellent metabolic stability and selectivity profiles .
Research Challenges and Opportunities
Despite the promising aspects of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one, several challenges and opportunities exist for future research:
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Systematic structure-activity relationship studies: Comprehensive investigation of the effects of substitution patterns on biological activity
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Improved synthetic methodologies: Development of more efficient, scalable, and environmentally friendly synthesis routes
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Expanded biological screening: Evaluation against a broader range of biological targets to identify new therapeutic applications
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Pharmacokinetic optimization: Enhancement of drug-like properties while maintaining potency and selectivity
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